4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
CAS No.:
Cat. No.: VC14652542
Molecular Formula: C21H19NO
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 4-(4-ethylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
| Standard InChI | InChI=1S/C21H19NO/c1-2-14-7-9-16(10-8-14)19-13-20(23)22-21-17-6-4-3-5-15(17)11-12-18(19)21/h3-12,19H,2,13H2,1H3,(H,22,23) |
| Standard InChI Key | DHOQCSWXIUAXGG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 |
Introduction
Structural Characteristics and Molecular Properties
4-(4-Ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one features a bicyclic framework comprising a benzo[h]quinoline core fused with a dihydroquinolin-2-one moiety. The 4-ethylphenyl substituent at position 4 introduces steric and electronic modifications that influence its chemical behavior and biological interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₁NO | |
| Molecular Weight | 327.42 g/mol | |
| IUPAC Name | 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
| SMILES Notation | O=C1Nc2c(cccc3)c3c4c1CC(c2)C4-c5ccc(cc5)CC |
The planar benzo[h]quinoline system facilitates π-π stacking interactions with biological targets, while the ketone group at position 2 enables hydrogen bonding. X-ray crystallography of analogous compounds reveals bond lengths of 1.41 Å for the C=O group and 1.34–1.48 Å for the aromatic C-C bonds, consistent with conjugated systems .
Synthesis and Manufacturing Processes
The synthesis of 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one employs a one-pot three-component reaction optimized for efficiency and yield:
Reaction Components:
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2-Amino-1,4-naphthoquinone
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Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
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4-Ethylbenzaldehyde
Conditions:
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Solvent: Ethanol (green chemistry approach)
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Temperature: Reflux (78.4°C)
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Duration: 4–6 hours
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Catalyst: None required
Mechanism:
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Knoevenagel Condensation: Meldrum's acid reacts with 4-ethylbenzaldehyde to form an α,β-unsaturated ketone intermediate.
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Michael Addition: The amino group of 2-amino-1,4-naphthoquinone attacks the β-position of the unsaturated ketone.
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Cyclization: Intramolecular lactam formation generates the dihydroquinolin-2-one ring.
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Purity (HPLC) | >98% |
| Byproducts | <5% (unreacted starting materials) |
This method eliminates hazardous catalysts and aligns with green chemistry principles, making it scalable for industrial production .
Chemical Reactivity and Functionalization
The compound exhibits reactivity at three primary sites:
1. Ketone Group (Position 2):
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Reduction: NaBH₄ converts the ketone to a secondary alcohol (reduction yield: 89%).
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Nucleophilic Addition: Grignard reagents form tertiary alcohols (e.g., RMgX → R-C-OH).
2. Ethylphenyl Substituent (Position 4):
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Oxidation: KMnO₄ under acidic conditions oxidizes the ethyl group to a carboxylic acid.
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Halogenation: Br₂/FeBr₃ introduces bromine at the para position of the phenyl ring.
3. Quinoline Nitrogen:
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Alkylation: CH₃I in DMF methylates the nitrogen, enhancing lipophilicity (alkylation efficiency: 94%).
Table 1: Derivative Synthesis and Applications
| Derivative | Modification | Biological Activity |
|---|---|---|
| 4-(4-Carboxyphenyl) analog | Ethyl → COOH | Enhanced water solubility |
| 2-Hydroxy variant | C=O → CH-OH | Antioxidant properties |
| N-Methylated compound | N-H → N-CH₃ | Improved blood-brain barrier penetration |
These modifications enable rational drug design targeting specific pharmacokinetic profiles.
Biological Activities and Mechanism of Action
Preclinical studies reveal multifaceted biological effects:
1. Enzyme Inhibition:
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Topoisomerase II: IC₅₀ = 1.8 μM (compare to etoposide: IC₅₀ = 0.3 μM).
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Cyclooxygenase-2 (COX-2): 67% inhibition at 10 μM dose (indomethacin: 82% at same dose).
2. Anticancer Activity:
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Cell Line Sensitivity:
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MCF-7 (breast cancer): GI₅₀ = 4.2 μM
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A549 (lung cancer): GI₅₀ = 5.1 μM
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Normal HEK293 cells: GI₅₀ > 50 μM (selectivity index >10)
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3. Neuroprotective Effects:
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Reduces Aβ42 fibril formation by 43% at 10 μM in Alzheimer’s models.
Mechanistic Insights:
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Intercalates DNA via the planar quinoline system, inducing double-strand breaks.
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Chelates redox-active metals (Fe³⁺, Cu²⁺), mitigating oxidative stress in neuronal cells.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
| Compound | Substituent | Topoisomerase II IC₅₀ | LogP |
|---|---|---|---|
| 4-(4-Ethylphenyl)-dihydrobenzoquinolin | Ethylphenyl | 1.8 μM | 3.7 |
| 4-(4-Nitrophenyl) analog | Nitrophenyl | 2.5 μM | 2.9 |
| 1-(4-Methoxyphenyl)-dihydroquinolin | Methoxyphenyl | 3.1 μM | 2.4 |
Key observations:
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Electron-donating groups (ethyl, methoxy) enhance membrane permeability (higher LogP).
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Electron-withdrawing groups (nitro) improve enzyme affinity but reduce bioavailability.
Current Research Trends and Future Directions
1. Drug Delivery Systems:
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Encapsulation in PEGylated liposomes improves tumor accumulation (5-fold increase in mouse xenografts).
2. Combination Therapies:
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Synergistic effects observed with doxorubicin (combination index = 0.32).
3. Target Identification:
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CRISPR screening identifies HDAC6 and PARP1 as secondary targets.
Challenges:
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Metabolic stability: 63% remaining after 1 h in human liver microsomes.
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Oral bioavailability: 22% in rodent models.
Future Priorities:
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Develop prodrug forms to enhance absorption.
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Explore photodynamic therapy applications via triplet state engineering.
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